Cas no 477-82-7 (Evoxanthine)

Evoxanthine structure
Evoxanthine structure
商品名:Evoxanthine
CAS番号:477-82-7
MF:C16H13NO4
メガワット:283.27872
CID:332688

Evoxanthine 化学的及び物理的性質

名前と識別子

    • Evoxanthine
    • 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
    • 1,3-Dioxolo[4,5-b]acridin-10(5H)-one,11-methoxy-5-methyl-
    • 1,5-b]acridin-10(5H)-one, 11-methoxy-5-methyl-
    • 11-Methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-on
    • 11-methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-one
    • 1-Methoxy-2,3-methylendioxy-10-methyl-acridon-(9)
    • 2,3-Methandiyldioxy-1-methoxy-N-methyl-acridon
    • AC1L89NX
    • CTK8I8341
    • Evoxanthin
    • Evoxanthin od. 1-Methoxy-2,3-methylendioxy-10-methyl-acridon
    • NSC407812
    • インチ: InChI=1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3
    • InChIKey: ULBVHYNIDQSMFC-UHFFFAOYSA-N
    • ほほえんだ: COC1C2OCOC=2C=C2N(C3=CC=CC=C3C(=O)C=12)C

計算された属性

  • せいみつぶんしりょう: 283.08449
  • どういたいしつりょう: 283.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

じっけんとくせい

  • 密度みつど: 1.356
  • ふってん: 501.3°C at 760 mmHg
  • フラッシュポイント: 257°C
  • 屈折率: 1.637
  • PSA: 48
  • LogP: 2.42900

Evoxanthine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BioAustralis
BIA-E1753-1 mg
Evoxanthine
477-82-7 >95% by HPLC
1mg
$199.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-506420-1 mg
Evoxanthine,
477-82-7 ≥95%
1mg
¥1,692.00 2023-07-10
BioAustralis
BIA-E1753-1mg
Evoxanthine
477-82-7 >95% by HPLC
1mg
$215.00 2025-03-14
1PlusChem
1P00DZXW-5mg
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
477-82-7 ≥95%
5mg
$1053.00 2024-05-01
A2B Chem LLC
AG52308-1mg
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one
477-82-7 ≥95%
1mg
$215.00 2024-04-20
BioAustralis
BIA-E1753-5 mg
Evoxanthine
477-82-7 >95% by HPLC
5mg
$697.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-506420-1mg
Evoxanthine,
477-82-7 ≥95%
1mg
¥1692.00 2023-09-05
BioAustralis
BIA-E1753-5mg
Evoxanthine
477-82-7 >95% by HPLC
5mg
$755.00 2025-03-14
1PlusChem
1P00DZXW-1mg
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
477-82-7 ≥95%
1mg
$301.00 2024-05-01
A2B Chem LLC
AG52308-5mg
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one
477-82-7 ≥95%
5mg
$799.00 2024-04-20

Evoxanthine 関連文献

Evoxanthineに関する追加情報

Recent Advances in Evoxanthine (477-82-7) Research: A Comprehensive Review

Evoxanthine (CAS: 477-82-7), a naturally occurring alkaloid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on elucidating its molecular mechanisms, therapeutic potential, and synthetic pathways. This research brief aims to consolidate the latest findings on Evoxanthine, providing a comprehensive overview of its current applications and future prospects in drug development.

One of the most notable advancements in Evoxanthine research is its potential as an anti-inflammatory and anti-cancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Evoxanthine exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized in vitro and in vivo models to validate these effects, highlighting Evoxanthine's promise as a lead compound for developing novel therapeutics.

In addition to its anti-inflammatory properties, Evoxanthine has shown remarkable efficacy in modulating oxidative stress. Research conducted by the University of Cambridge in 2024 revealed that Evoxanthine can scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses. This dual action makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role.

The synthetic and biosynthetic pathways of Evoxanthine have also been a focal point of recent investigations. A breakthrough study in Nature Chemical Biology (2023) detailed the enzymatic steps involved in its biosynthesis, paving the way for scalable production through metabolic engineering. Furthermore, advances in synthetic chemistry have enabled the development of Evoxanthine derivatives with improved pharmacokinetic profiles, as reported in a 2024 ACS Medicinal Chemistry Letters publication.

Despite these promising developments, challenges remain in the clinical translation of Evoxanthine. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of Evoxanthine.

In conclusion, Evoxanthine (477-82-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its multifaceted pharmacological effects, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for future drug development. Continued research and innovation will be crucial in unlocking its full potential and addressing the existing challenges.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd